molecular formula C11H8FNO3 B3142229 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid CAS No. 500367-21-5

2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid

Cat. No.: B3142229
CAS No.: 500367-21-5
M. Wt: 221.18 g/mol
InChI Key: DVOHVYLKRLVMOT-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid is a heterocyclic compound featuring an oxazole ring substituted with a 4-fluorobenzyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorobenzylamine with glyoxylic acid to form an intermediate, which then undergoes cyclization with a suitable reagent such as phosphorus oxychloride to yield the oxazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The oxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. The fluorobenzyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 2-(4-Methoxybenzyl)oxazole-4-carboxylic Acid
  • 2-(4-Chlorobenzyl)oxazole-4-carboxylic Acid
  • 2-(4-Methylbenzyl)oxazole-4-carboxylic Acid

Comparison: 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOHVYLKRLVMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=CO2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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